molecular formula C8H6O2S2 B3251522 Methyl thieno[2,3-b]thiophene-2-carboxylate CAS No. 20969-37-3

Methyl thieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B3251522
CAS No.: 20969-37-3
M. Wt: 198.3 g/mol
InChI Key: ULHTUXSICGIKSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thieno[2,3-b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale reactions. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, the purification of the product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl thieno[2,3-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of methyl thieno[2,3-b]thiophene-2-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or interact with receptors, leading to therapeutic effects . The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl thieno[2,3-b]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These compounds share similar chemical properties but differ in their electronic and steric effects, leading to variations in their reactivity and applications.

Properties

IUPAC Name

methyl thieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S2/c1-10-7(9)6-4-5-2-3-11-8(5)12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHTUXSICGIKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl (3-formylthiophene-2-ylthio)acetate (19.31 g, 91 mmol) in methanol (150 mL) was added 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1 mL, 1 g, 8.05 mmol) and the stirred reaction flask was immediately immersed in an ice-water bath. Stirring was continued for 30 minutes and the mixture was filtered to give a tacky solid product which was washed with a little cold (-20° C.) methanol. The solvent was evaporated in vacuo from the mother liquor and the residue was partitioned between ether and aqueous sodium bicarbonate. The water layer was washed with ether twice, and the combined ether extracts were dried (MgSO4), filtered, and the solvent evaporated in vacuo to give an oil which solidified when triturated with a little cold (-20° C.) methanol. This was combined with the original solid product to give a total of 14.55 g of methyl thieno-[2,3-b]thiophene-2-carboxylate, m.p. 101°-105° C. Recrystallization from methanol gave product with m.p. 106°-107° C.
Quantity
19.31 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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